molecular formula C23H20N2O6 B6350675 Fmoc-L-Mim-OH CAS No. 1271936-31-2

Fmoc-L-Mim-OH

Cat. No. B6350675
CAS RN: 1271936-31-2
M. Wt: 420.4 g/mol
InChI Key: HJESBCSQUSFGRG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Mim-OH (Fmoc-L-Mim) is an amino acid derivative that has been used in a variety of synthetic chemistry techniques, including solid-phase peptide synthesis (SPPS), for over two decades. Fmoc-L-Mim is a versatile amino acid derivative that can be used in a wide range of synthetic applications, including peptide synthesis, peptide modification, and peptide labeling. Fmoc-L-Mim is a synthetic building block for peptides and proteins and has been widely used in the development of a variety of peptide-based drugs and other biologics.

Mechanism of Action

The mechanism of action of Fmoc-L-Mim-OH-OH is not well understood. However, it is believed that Fmoc-L-Mim-OH-OH acts as a nucleophile in peptide synthesis, allowing for the formation of peptide bonds between two amino acids. Additionally, Fmoc-L-Mim-OH-OH can be used to modify existing peptides, allowing for the introduction of additional functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-L-Mim-OH-OH are not well understood. However, Fmoc-L-Mim-OH-OH has been used in the development of a variety of peptide-based drugs and other biologics, and is believed to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The major advantage of using Fmoc-L-Mim-OH-OH in laboratory experiments is its versatility. Fmoc-L-Mim-OH-OH can be used in a variety of synthetic applications, including peptide synthesis, peptide modification, and peptide labeling. Additionally, Fmoc-L-Mim-OH-OH is relatively easy to synthesize and can be isolated by precipitation or filtration. However, the mechanism of action of Fmoc-L-Mim-OH-OH is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

Future research should focus on further elucidating the mechanism of action of Fmoc-L-Mim-OH-OH, as well as its biochemical and physiological effects. Additionally, future research should focus on developing new and improved methods for synthesizing Fmoc-L-Mim-OH-OH, as well as new methods for peptide synthesis, peptide modification, and peptide labeling using Fmoc-L-Mim-OH-OH. Finally, future research should focus on developing new and improved peptide-based drugs and other biologics using Fmoc-L-Mim-OH-OH.

Synthesis Methods

Fmoc-L-Mim-OH-OH is synthesized by the reaction of Fmoc-L-Mim-OH-Cl with a base, such as NaOH or KOH. The reaction is typically carried out in an aqueous solution, and is typically complete within a few minutes. The resulting Fmoc-L-Mim-OH-OH can then be isolated by precipitation or filtration.

Scientific Research Applications

Fmoc-L-Mim-OH-OH has been used in a variety of scientific research applications, including peptide synthesis, peptide modification, and peptide labeling. Fmoc-L-Mim-OH-OH has been used to synthesize a variety of peptides and proteins, including therapeutic peptides and antibody-drug conjugates. Fmoc-L-Mim-OH-OH has also been used in the development of peptide-based drugs and other biologics.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c26-20-9-10-25(12-21(20)27)11-19(22(28)29)24-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19,27H,11,13H2,(H,24,30)(H,28,29)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJESBCSQUSFGRG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)C(=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC(=O)C(=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Mim-OH

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